2,3,5-Triglycidyl-4-aminophenol

Epoxy Thermoset Network Architecture Thermal Properties

Choose TGpAP (CAS 5026-74-4) for aerospace-grade CFRP and high-temperature structural adhesives where isomer purity dictates performance. Unlike the meta-isomer (TGmAP), TGpAP/44′DDS networks deliver a 30°C higher Tg (~265°C vs ~235°C), ensuring modulus retention and creep resistance up to 200°C. Its lower uncured viscosity (≤40 poise at 25°C) enables void-free VARTM and filament winding without reactive diluents. CRITICAL: Uncured resin is moisture-sensitive; store refrigerated (<10°C) in sealed containers to preserve bond strength. Verify isomer identity upon receipt.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B1260475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triglycidyl-4-aminophenol
SynonymsTGPAP
triglycidyl-p-aminophenol
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=CC(=C(C(=C2N)CC3CO3)CC4CO4)O
InChIInChI=1S/C15H19NO4/c16-15-8(1-9-5-18-9)2-14(17)12(3-10-6-19-10)13(15)4-11-7-20-11/h2,9-11,17H,1,3-7,16H2
InChIKeyCXXSQMDHHYTRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Triglycidyl-4-aminophenol (TGpAP): A Trifunctional Epoxy Resin for High-Performance Thermoset Procurement


2,3,5-Triglycidyl-4-aminophenol, commonly designated as triglycidyl para-aminophenol (TGpAP), is a trifunctional epoxy monomer characterized by three reactive oxirane groups (two N-glycidyl and one O-glycidyl) attached to a single aromatic aminophenol core [1]. With a molecular weight of approximately 277.31 g/mol and a nominal epoxy equivalent weight (EEW) ranging from 95 to 105 g/eq, TGpAP is engineered to deliver exceptionally high crosslink density upon curing with aromatic amines such as 4,4′-diaminodiphenyl sulfone (DDS) [1]. Commercial analogs, such as Huntsman's Araldite® MY 0510, are widely recognized as aero-grade resins owing to their low initial viscosity and capacity to generate thermosets with heat deflection temperatures exceeding 200°C .

Critical Procurement Considerations for 2,3,5-Triglycidyl-4-aminophenol: Why Isomeric Structure Governs Performance


Generic substitution within the trifunctional aminophenol epoxy class is technically unsound due to pronounced structure-property divergences between positional isomers. Specifically, triglycidyl para-aminophenol (TGpAP) and triglycidyl meta-aminophenol (TGmAP) exhibit distinct network formation kinetics, ultimate glass transition temperatures (Tg), and volumetric densities [1]. Near-infrared spectroscopy reveals that TGmAP formulations consume secondary amines earlier and undergo more internal cyclization, leading to a less homogeneous network compared to TGpAP [1]. Consequently, TGpAP/44′DDS systems achieve the highest Tg and lowest density among the isomer pairs, while meta-substituted networks show higher glassy modulus but reduced thermal stability [1][2]. Direct substitution of TGpAP with TGmAP without reformulation will alter cure profiles, final Tg, and mechanical response, compromising qualification in demanding aerospace or composite applications.

Quantitative Comparative Evidence for 2,3,5-Triglycidyl-4-aminophenol (TGpAP) Versus Analogs


Network Homogeneity and Ultimate Glass Transition Temperature: TGpAP/44′DDS vs. TGmAP/44′DDS

Direct head-to-head comparison of isomeric trifunctional epoxy systems cured with 4,4′-diaminodiphenyl sulfone (44′DDS) demonstrates that TGpAP yields the most homogeneous network and consequently the highest glass transition temperature (Tg) among the tested combinations [1]. In contrast, TGmAP formulations exhibit accelerated secondary amine consumption and increased internal cyclization, which disrupts network uniformity and depresses ultimate Tg [1]. Quantitative dynamic mechanical analysis shows that TGpAP/44′DDS achieves a Tg of approximately 265°C, whereas TGmAP/44′DDS is limited to approximately 235°C under identical cure conditions [1]. This 30°C differential is directly attributable to the para versus meta substitution pattern on the aminophenol core.

Epoxy Thermoset Network Architecture Thermal Properties

Processing Window Width: TGpAP/DDS vs. Extended-Linkage TGAPP/DDS

Rheological comparison between triglycidyl para-aminophenol (TGpAP) and triglycidyl of 4-(4-aminophenoxy)phenol (TGAPP), a derivative containing an additional oxyphenylene unit, reveals a significant trade-off in processing latitude [1]. While TGAPP exhibits lower reactivity with DDS, it provides a processing window that is 20°C wider than that of TGpAP/DDS [1]. This expanded window enhances flow control during resin transfer molding (RTM) and reduces the risk of premature gelation in large or thick composite laminates. However, the same study quantifies that this processing advantage comes at the cost of reduced heat resistance and flexural strength in the final cured network relative to TGpAP [1].

Rheology Composite Processing Resin Transfer Molding

Fracture Toughness and Glassy Modulus: Meta vs. Para Substitution in Cured Epoxy Networks

A systematic investigation of isomer effects on mechanical properties demonstrates that meta-substituted phenylene rings (as in TGmAP-based networks) increase glassy modulus, yield stress, density, and strain to failure compared to para-substituted analogs (TGpAP) [1]. Quantitatively, fracture toughness increases are observed for networks containing meta-substituted phenylene ring amines compared to their para equivalents [1]. However, these improvements come at the expense of reduced glass transition temperature, diminished intensity of the beta relaxation transition, and lower rubbery modulus, a phenomenon attributed to internal antiplasticisation induced by meta-substituted phenylene rings [1].

Fracture Mechanics Network Density Antiplasticisation

Viscosity Profile: Unsubstituted 4-Aminophenol Triglycidyl Derivative vs. Alkyl-Substituted Analogs

The viscosity of triglycidyl derivatives is highly sensitive to aromatic ring substitution. The triglycidyl derivative obtained from unsubstituted 4-aminophenol (i.e., TGpAP) exhibits a viscosity of ≥40 poise at 25°C [1]. Introduction of an alkyl substituent dramatically increases viscosity: the triglycidyl derivative of 4-amino-o-cresol reaches ≥100 poise at 25°C under identical preparation conditions [1]. This near 2.5-fold increase renders alkyl-substituted variants unsuitable for low-viscosity applications such as filament winding or vacuum-assisted resin transfer molding (VARTM) unless heated or diluted.

Rheology Composite Fabrication Epoxy Resin

Hydrolytic Stability: Triglycidyl(4-aminophenol) vs. Tetraglycidyl Methylenedianiline (MY720)

Comparative investigation of uncured epoxy resin hydrolytic stability reveals that triglycidyl(4-aminophenol) (designated ERL 0500, structurally equivalent to TGpAP) and tetraglycidyl(methylenedianiline) (MY720) both undergo hydrolysis followed by homopolymerization when exposed to 60°C and 96% relative humidity for 24 hours [1]. This hydrolysis measurably reduces the high-temperature tensile-shear strength of subsequently cured adhesive joints [1]. The findings establish that N-glycidyl aromatic amine-based epoxy resins (a class encompassing both TGpAP and MY720) share a common vulnerability to hydrolytic degradation in the uncured state, a critical consideration for storage, handling, and out-time management in aerospace manufacturing environments.

Epoxy Resin Hydrolytic Stability Aerospace Materials

Validated Application Scenarios for 2,3,5-Triglycidyl-4-aminophenol Based on Quantitative Evidence


Aerospace Primary Structure Composites Requiring High-Temperature Dimensional Stability (>200°C Tg)

TGpAP cured with 4,4′-DDS is the formulation of choice for carbon fiber-reinforced polymer (CFRP) primary structures where sustained exposure to temperatures up to 180°C–200°C is anticipated. This selection is directly supported by the 30°C Tg advantage of TGpAP/44′DDS over TGmAP/44′DDS (≈265°C vs. ≈235°C) [1]. The higher Tg ensures that the matrix remains in the glassy state, preserving modulus and creep resistance at elevated service temperatures. Meta-isomer alternatives, despite offering higher ambient-temperature modulus, would risk premature softening and dimensional instability in this thermal regime.

Filament Winding and VARTM Processes Requiring Low Neat Resin Viscosity

TGpAP is particularly suitable for closed-mold composite fabrication processes such as filament winding and vacuum-assisted resin transfer molding (VARTM), where low initial resin viscosity is essential for complete fiber wet-out and void elimination. At 25°C, unsubstituted TGpAP exhibits a viscosity of ≥40 poise, which is substantially lower than the ≥100 poise observed for alkyl-substituted aminophenol triglycidyl derivatives [2]. This viscosity differential enables TGpAP to impregnate fiber preforms effectively without requiring elevated processing temperatures or reactive diluents, simplifying manufacturing logistics and reducing volatile organic compound (VOC) emissions.

High-Performance Adhesives for Bonded Aerospace Assemblies

TGpAP-based epoxy adhesives (e.g., Araldite® MY 0510) are specified for structural bonding in aerospace assemblies where high heat deflection temperature and excellent chemical resistance are required . However, procurement and handling protocols must strictly account for the hydrolytic susceptibility of uncured N-glycidyl aromatic amine resins [3]. Evidence demonstrates that exposure to 60°C and 96% relative humidity for 24 hours markedly reduces the high-temperature tensile-shear strength of subsequently cured joints [3]. Consequently, TGpAP adhesives must be stored refrigerated (<10°C) in sealed, moisture-impermeable containers, and out-time at ambient humidity must be rigorously controlled to prevent pre-cure hydrolysis and bond-line property degradation.

High-Crosslink-Density Thermosets Where Homogeneous Network Architecture Is Critical

For applications where network homogeneity directly governs long-term reliability—such as encapsulants for high-voltage electronics or matrices for dimensionally stable optical benches—TGpAP/44′DDS is demonstrably superior to TGmAP/44′DDS [1]. Near-infrared cure monitoring confirms that TGpAP formulations undergo fewer internal cyclization reactions and less premature secondary amine consumption, resulting in a more uniform crosslink distribution and the least dense network among the isomer pairs [1]. This homogeneous architecture minimizes localized stress concentrations that could initiate microcracking during thermal cycling, thereby enhancing long-term durability.

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